3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid
Overview
Description
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid is a small molecule drug developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound is known for its unique structural features and reactivity, making it a versatile material in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid involves several steps. One common method includes the use of tert-butyl carbamate as a protecting group for the amine functionality. The cyclopropyl group is introduced through a cyclopropanation reaction, and the prop-2-ynoic acid moiety is added via a coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis due to its unique reactivity.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating immune responses, which is beneficial in treating autoimmune diseases. The compound may inhibit certain enzymes or receptors involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(tert-butoxycarbonylamino)propanoate: A similar compound with a different structural arrangement.
3-[(tert-Butoxycarbonyl)amino]propanoic acid: Another related compound with similar functional groups.
Uniqueness
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid is unique due to its cyclopropyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in research and therapeutic applications.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h6-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHBVNKJIYFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148347 | |
Record name | 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268810-10-1 | |
Record name | 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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